molecular formula C8H15Cl2N3 B2676453 trans-[2-(1-Methyl-1h-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride CAS No. 2287237-51-6

trans-[2-(1-Methyl-1h-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride

Cat. No.: B2676453
CAS No.: 2287237-51-6
M. Wt: 224.13
InChI Key: XLWMRRUXAPTOMO-OQUWVHHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group attached to a pyrazole ring, which is further modified with a methanamine group and two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. One common approach is the cyclization of 1-methyl-1H-pyrazol-4-ylamine with a suitable cyclopropylating agent under controlled conditions. The resulting intermediate is then reacted with methanamine to introduce the amine group, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include derivatives with altered functional groups or structural modifications that can be further utilized in subsequent chemical processes.

Scientific Research Applications

trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: : It can be employed in the manufacture of various chemical products, including agrochemicals and materials.

Mechanism of Action

The mechanism by which trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride: can be compared with other similar compounds, such as:

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

  • 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile

  • (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II)

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of cyclopropyl and pyrazole moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-5-7(4-10-11)8-2-6(8)3-9;;/h4-6,8H,2-3,9H2,1H3;2*1H/t6-,8+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWMRRUXAPTOMO-OQUWVHHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2C[C@H]2CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.